molecular formula C7H10O3 B14735796 Methyl 3-methylidene-4-oxopentanoate CAS No. 6277-50-5

Methyl 3-methylidene-4-oxopentanoate

Cat. No.: B14735796
CAS No.: 6277-50-5
M. Wt: 142.15 g/mol
InChI Key: OAXSVIVTXLIFDH-UHFFFAOYSA-N
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Description

Methyl 3-methylidene-4-oxopentanoate is an organic compound with the molecular formula C7H10O3. It is a derivative of pentanoic acid and is characterized by the presence of a methylidene group and a keto group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methylidene-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-4-oxopentanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methylidene-4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The methylidene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the methylidene group under mild conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methylidene-4-oxopentanoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It serves as a precursor in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl 3-methylidene-4-oxopentanoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the methylidene and keto groups, which can participate in a range of chemical reactions. These interactions can influence biological pathways and enzyme activities, making the compound valuable in biochemical research.

Comparison with Similar Compounds

    Pentanoic acid, 3-methyl-4-oxo-, methyl ester: This compound shares a similar structure but lacks the methylidene group.

    Methyl 4,4-dimethyl-3-oxopentanoate: Another related compound with a different substitution pattern.

Properties

CAS No.

6277-50-5

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 3-methylidene-4-oxopentanoate

InChI

InChI=1S/C7H10O3/c1-5(6(2)8)4-7(9)10-3/h1,4H2,2-3H3

InChI Key

OAXSVIVTXLIFDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)CC(=O)OC

Origin of Product

United States

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